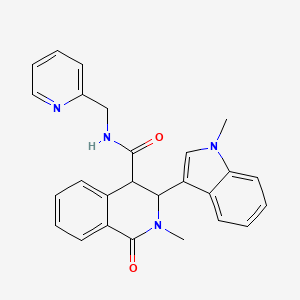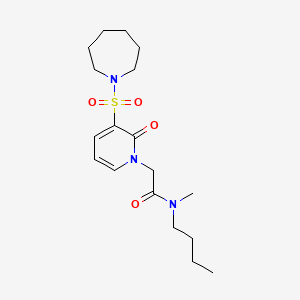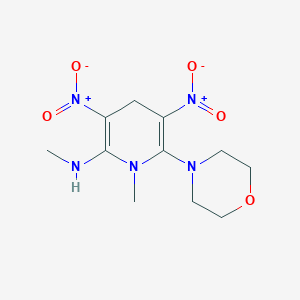
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine is a useful research compound. Its molecular formula is C11H17N5O5 and its molecular weight is 299.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine and its derivatives have been extensively used in chemical synthesis and structural analysis. For example, morpholino-chlorotetrahydro-N-methyl-pyridine, a related compound, reacted with Grignard reagents to yield azabicyclohexane diastereomers and monocyclic ketones. The configurations of these compounds were determined through NMR data, showcasing the chemical's role in understanding and manipulating molecular structures (Butz & Vilsmaier, 1993). Additionally, the reactions of certain pyridine derivatives, including those with morpholine moieties, were studied to develop insecticides, highlighting the compound's relevance in agricultural chemistry (Bakhite et al., 2014).
Corrosion Inhibition
Morpholino derivatives have also been used in the context of corrosion inhibition. For instance, compounds like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine were synthesized and their cadmium(II) Schiff base complexes showed promising corrosion inhibition properties on mild steel in acidic environments. This application demonstrates the potential of such chemicals in materials science and engineering (Das et al., 2017).
Reaction Mechanisms and Nucleophilic Substitutions
In the realm of organic chemistry, studies have focused on understanding the reaction mechanisms involving morpholino compounds. For example, the reactions of N-phenylmaleimide and 6-morpholino-5-phenyl-1,3-oxazin-2-one were investigated to understand the formation of pyridine derivatives through Diels–Alder reactions, revealing insights into complex reaction pathways and molecular interactions (Baydar et al., 1979).
Molecular Structure and Complexation
The compound and its derivatives have been crucial in studying molecular structures and complexation. For instance, the crystal structures of certain morpholino-containing compounds were determined through X-ray diffraction, and their structures in solution were investigated using spectrophotometry and NMR spectroscopy. These studies are fundamental in understanding the molecular geometry and electronic structure of complex organic molecules (Remedi et al., 1998).
Propiedades
IUPAC Name |
N,1-dimethyl-6-morpholin-4-yl-3,5-dinitro-4H-pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O5/c1-12-10-8(15(17)18)7-9(16(19)20)11(13(10)2)14-3-5-21-6-4-14/h12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXQQGFZWIOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)
![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)
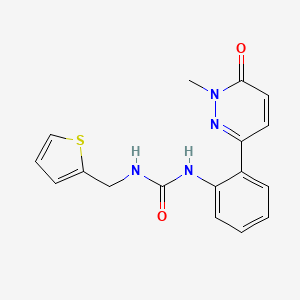
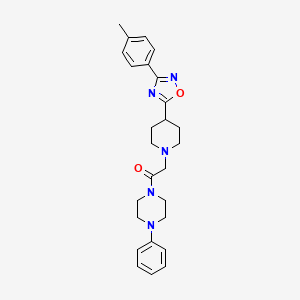
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)
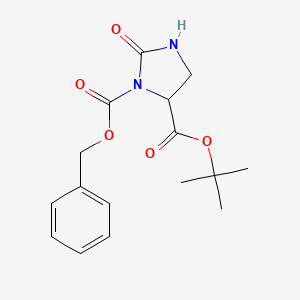
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)
![N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2408998.png)

